1-Naphthol, 5,6,7,8-tetrachloro-
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Overview
Description
1-Naphthol, 5,6,7,8-tetrachloro- is a chemical compound with the molecular formula C10H4Cl4O It is a derivative of 1-naphthol, where four chlorine atoms are substituted at the 5, 6, 7, and 8 positions of the naphthalene ring
Preparation Methods
1-Naphthol, 5,6,7,8-tetrachloro- can be synthesized through several methods. One common synthetic route involves the chlorination of 1-naphthol. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled conditions to ensure selective chlorination at the desired positions . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Naphthol, 5,6,7,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert 1-naphthol, 5,6,7,8-tetrachloro- to its corresponding tetrahydro derivatives.
Substitution: The chlorine atoms in 1-naphthol, 5,6,7,8-tetrachloro- can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce tetrahydro-1-naphthol derivatives .
Scientific Research Applications
1-Naphthol, 5,6,7,8-tetrachloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-naphthol, 5,6,7,8-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often attributed to its ability to undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components . Additionally, its chlorinated structure allows it to interact with specific enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
1-Naphthol, 5,6,7,8-tetrachloro- can be compared with other chlorinated naphthol derivatives, such as:
1-Naphthol, 5,6,7,8-tetrahydro-: This compound has hydrogen atoms instead of chlorine at the 5, 6, 7, and 8 positions, resulting in different chemical properties and reactivity.
2-Naphthol, 5,6,7,8-tetrachloro-: The hydroxyl group is located at the 2-position instead of the 1-position, leading to variations in its chemical behavior and applications.
The uniqueness of 1-naphthol, 5,6,7,8-tetrachloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
32375-22-7 |
---|---|
Molecular Formula |
C10H4Cl4O |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
5,6,7,8-tetrachloronaphthalen-1-ol |
InChI |
InChI=1S/C10H4Cl4O/c11-7-4-2-1-3-5(15)6(4)8(12)10(14)9(7)13/h1-3,15H |
InChI Key |
ODGPKGZUDXMZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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